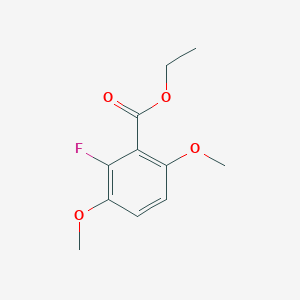

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Vue d'ensemble

Description

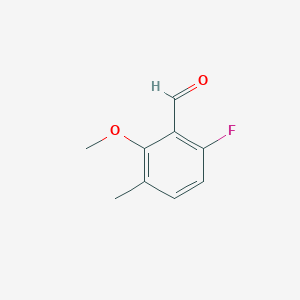

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a chemical compound with the CAS Number: 1352306-33-2 . It has a molecular weight of 228.22 . The compound is used in various fields of research and industry due to its unique properties.

Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3,6-dimethoxybenzoate is1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. The compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H5CO2) that has two methoxy groups (OCH3) and one fluorine atom attached to it . Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3,6-dimethoxybenzoate has a molecular weight of 228.22 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

1. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis

- Summary of Application : This compound is synthesized through the acid catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . The structure of the resulting compound is supported by spectroscopic data and confirmed by single crystal X-ray diffraction studies .

- Methods of Application : The acid catalyzed esterification of 2,6-dimethoxybenzoic acid (1) in the presence of absolute ethanol afforded ethyl 2, 6-dimethoxybenzoate (2). The structure of the resulting compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction studies .

- Results or Outcomes : The title compound crystallized in the triclinic space group P ī with unit cell parameters a = 8.5518 (3) Å, b = 10.8826 (8) Å, c = 11.9939 (6) Å, α = 101.273 (5)°, β = 98.287 (3)°, γ = 94.092 (4)°, V = 1077.54 (10) Å 3, Z = 4, D c = 1.296 Mg/m 3, F (000) = 448 and μ = 0.098 mm −1 .

2. Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation

- Summary of Application : This compound is used for bioconjugation and functionalization of polymer surfaces, which are accomplished using a variety of coupling agents . Immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates are essential requirements of many biochemical assays and chemical syntheses .

- Methods of Application : The preparation of FNAB involves dropwise addition of NaNO 2 solution (4.8 g/12 ml of water) to the clear and cooled solution of 10 g of 4-fluoro-3-nitroaniline, dissolved in the mixture of 65 ml warm concentrated HCl and 12 ml water . The reaction mixture is stirred continuously at a temperature of approximate −20 °C .

- Results or Outcomes : The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

- Ethyl 2-fluoro-3,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13FO4 . It’s available for purchase from various chemical suppliers .

- This compound is part of the Fluorinated Building Blocks category . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to the unique properties of fluorine.

Propriétés

IUPAC Name |

ethyl 2-fluoro-3,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKGOKOUAOHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3,6-dimethoxybenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)

![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)